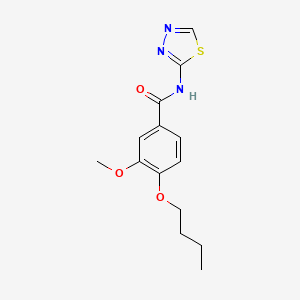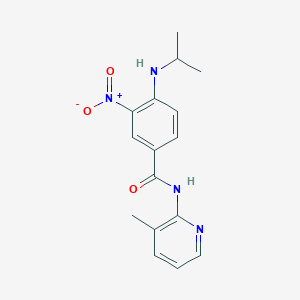![molecular formula C21H24N2O2 B4392625 N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-4-methylbenzamide](/img/structure/B4392625.png)
N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-4-methylbenzamide
Descripción general
Descripción
N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-4-methylbenzamide, commonly known as CP-945,598, is a synthetic compound that belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists. It was first synthesized in 2005 by Pfizer Inc. as a potential drug candidate for the treatment of pain and inflammation. CP-945,598 has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mecanismo De Acción
CP-945,598 exerts its pharmacological effects by selectively activating N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-4-methylbenzamide receptors, which are primarily expressed in immune cells and play a crucial role in modulating immune responses and inflammation. By activating this compound receptors, CP-945,598 inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of leukocyte infiltration, and the modulation of immune cell function. Moreover, CP-945,598 has been shown to have neuroprotective effects and to promote tissue repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-945,598 for lab experiments is its high selectivity for N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-4-methylbenzamide receptors, which allows for the specific targeting of immune cells and inflammation. Moreover, CP-945,598 has a favorable safety profile, making it a suitable candidate for preclinical studies. However, one of the limitations of CP-945,598 is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on CP-945,598, including the investigation of its potential therapeutic applications in other disease models, such as cancer and neurodegenerative diseases. Moreover, the development of more potent and selective N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-4-methylbenzamide agonists based on the structure of CP-945,598 may lead to the discovery of novel drugs for the treatment of pain and inflammation. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of CP-945,598 may provide insights into the role of this compound receptors in immune function and inflammation.
Aplicaciones Científicas De Investigación
CP-945,598 has been extensively studied for its potential therapeutic applications, particularly in the field of pain and inflammation. Several preclinical studies have demonstrated its efficacy in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Moreover, CP-945,598 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Propiedades
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-11-13-17(14-12-15)20(24)23-19(16-7-3-2-4-8-16)21(25)22-18-9-5-6-10-18/h2-4,7-8,11-14,18-19H,5-6,9-10H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXYKWPAFAICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide](/img/structure/B4392545.png)
![N'-butyl-N,N-dimethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4392552.png)
![N-isopropyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4392555.png)
![ethyl [(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B4392559.png)
![N-[3-(4-morpholinyl)propyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4392567.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B4392579.png)

![6-phenyl-3-{[2-(1-piperidinyl)ethyl]thio}-1,2,4-triazine](/img/structure/B4392596.png)

![2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4392605.png)
![1-(diphenylmethyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4392611.png)
![methyl 4-chloro-2-{[3-(2-thienyl)propanoyl]amino}benzoate](/img/structure/B4392634.png)

![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4392655.png)
